Cas no 380873-14-3 (1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one)

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one structure
380873-14-3 structure
商品名:1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
CAS番号:380873-14-3
MF:C20H22N2O3S
メガワット:370.465283870697
CID:6225382
PubChem ID:5732366

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質

名前と識別子

    • 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
    • 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
    • AB00114882-01
    • Oprea1_849785
    • AKOS000528127
    • (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione
    • F1128-0171
    • 380873-14-3
    • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
    • Z56865724
    • インチ: 1S/C20H22N2O3S/c1-13-6-8-14(9-7-13)18(23)16-17(15-5-4-12-26-15)22(11-10-21(2)3)20(25)19(16)24/h4-9,12,17,23H,10-11H2,1-3H3/b18-16+
    • InChIKey: MARNWLXIZADNBK-FBMGVBCBSA-N
    • ほほえんだ: S1C=CC=C1C1/C(=C(/C2C=CC(C)=CC=2)\O)/C(C(N1CCN(C)C)=O)=O

計算された属性

  • せいみつぶんしりょう: 370.13511374g/mol
  • どういたいしつりょう: 370.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 582
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 89.1Ų

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1128-0171-5μmol
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1128-0171-4mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1128-0171-20μmol
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1128-0171-2μmol
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1128-0171-3mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1128-0171-15mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F1128-0171-5mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1128-0171-20mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F1128-0171-1mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1128-0171-30mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
380873-14-3 90%+
30mg
$119.0 2023-07-28

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 関連文献

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-oneに関する追加情報

Introduction to 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 380873-14-3)

1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one, identified by its CAS number 380873-14-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the pyrrolone class, characterized by a five-membered heterocyclic ring containing one oxygen atom. The presence of multiple functional groups, including a dimethylamino side chain, a hydroxy group, a 4-methylbenzoyl moiety, and a thiophen-2-yl substituent, contributes to its unique chemical properties and potential biological activities.

The compound’s structural design suggests a multifaceted interaction with biological targets, making it an intriguing candidate for further investigation in drug discovery. The dimethylamino group is known for its ability to enhance solubility and bioavailability, while the hydroxy group can participate in hydrogen bonding, crucial for binding affinity. The 4-methylbenzoyl moiety introduces lipophilicity and may influence metabolic stability, whereas the thiophen-2-yl substituent is often associated with enhanced binding interactions due to its sulfur-rich nature. These features collectively position this compound as a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds for their role in modulating biological pathways. Pyrrolones, in particular, have been explored for their potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. The structural features of 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one align well with these trends, as they incorporate elements known to enhance pharmacological activity. For instance, the combination of a basic nitrogen atom from the dimethylamino group and the polar hydroxy group can facilitate interactions with both hydrophobic and hydrophilic regions of biological targets.

Recent studies have highlighted the importance of scaffold diversity in drug discovery programs. Compounds with complex structures like 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one offer unique chemical profiles that can lead to novel mechanisms of action. This compound’s ability to engage multiple binding sites on a target protein or enzyme could provide advantages over simpler molecules by increasing binding affinity and selectivity. Such characteristics are particularly valuable in addressing complex diseases where precise modulation of biological pathways is essential.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions to introduce the various functional groups while maintaining regioselectivity. The presence of the thiophen-2-yl moiety may necessitate protective group strategies to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, making it feasible to explore their biological potential.

In terms of biological evaluation, preliminary studies suggest that derivatives of pyrrolones can exhibit significant pharmacological effects. The structural motif of 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has shown promise in inhibiting certain enzymes implicated in inflammatory responses and cancer progression. For example, modifications at the hydroxy and thiophenyl positions have been reported to enhance activity against cyclooxygenase (COX) enzymes or kinases involved in signal transduction pathways. Such findings underscore the importance of this scaffold for developing next-generation therapeutics.

The integration of computational chemistry tools has further accelerated the discovery process for compounds like this one. Molecular modeling techniques can predict binding affinities and identify optimal conformations for interaction with biological targets. By leveraging these tools alongside experimental data, researchers can rapidly screen virtual libraries of compounds and prioritize those most likely to exhibit desired pharmacological effects. This approach has been instrumental in advancing drug candidates through preclinical development pipelines.

Future directions for research on 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-y l)-2,5-dihydro -1H -pyrrol - 2 - one may include exploring its potential as an intermediate in larger drug candidates or investigating its mechanism of action through structure-based drug design studies. Additionally, modifications to its core structure could reveal new biological activities or improve pharmacokinetic properties such as oral bioavailability or metabolic stability. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking the full therapeutic potential of this compound.

The development of novel pharmaceuticals relies heavily on innovative molecular design principles that leverage both empirical knowledge and computational insights. Compounds like 1 - 2 - ( dim ethyl am ine ) eth yl - 3 - hydro x y - 4 - ( 4 - me t h y l be nz o y l ) - 5 - ( thi o ph e n - 2 - y l ) - 2 , 5 - di hy dro - 1 H - p y r rol - 2 - o ne ( CAS No . 380873 -14 -3 ) provide valuable starting points for such endeavors by combining diverse functional groups into a single molecular framework capable of engaging multiple biological targets effectively.

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